N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is a compound belonging to the class of benzoylthiourea derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The compound’s structure consists of a benzamide core with three ethoxy groups at the 3, 4, and 5 positions, and a cyclohexylcarbamothioyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclohexylamine and ammonium thiocyanate to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit the proliferation of epimastigotes and amastigotes of Trypanosoma cruzi . The compound may also interfere with the parasite’s metabolic pathways, leading to its death.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
Uniqueness
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of three ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
74804-80-1 |
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Molecular Formula |
C20H30N2O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4S/c1-4-24-16-12-14(13-17(25-5-2)18(16)26-6-3)19(23)22-20(27)21-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H2,21,22,23,27) |
InChI Key |
YXGSXDZVUKSAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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